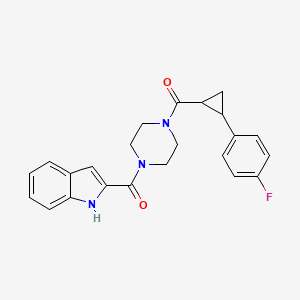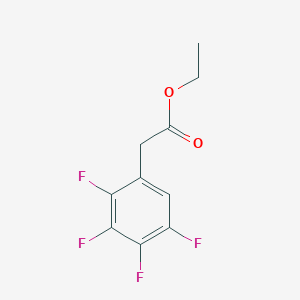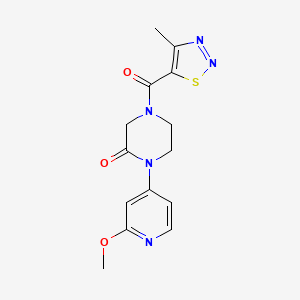![molecular formula C17H26ClN3O3S B2428284 N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1209749-52-9](/img/structure/B2428284.png)
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H26ClN3O3S and its molecular weight is 387.92. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
A series of studies have identified derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, a compound structurally related to N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide, demonstrating significant antitumor activities. These studies have focused on understanding the structure-activity relationships, with the aim of developing compounds with enhanced antileukemic and antitumor properties. For instance, modifications at certain positions of the acridine ring have been shown to impact the antitumor activity against specific cancer cell lines, including leukemic and colon carcinoma lines, in both in vitro and in vivo models. The research emphasizes the importance of specific substituents that can potentially enhance the compound's efficacy as an antitumor agent (Rewcastle et al., 1986); (Denny et al., 1987).
Molecular Mechanics and DNA Binding
The molecular structures and DNA-binding models of similar compounds have been explored through crystallographic and molecular mechanics calculations. These studies aim to elucidate how these compounds interact with DNA, which is crucial for designing more effective antitumor agents. The flexibility of the substituent chain attached to the acridine ring and its conformational changes upon binding to DNA have been studied to understand the drug-DNA interaction mechanism. This research provides insights into the structural requirements for effective DNA intercalation, which is a key mechanism by which these compounds exert their antitumor effects (Hudson et al., 1987).
Synthesis and Pharmacological Evaluation
The synthesis and pharmacological evaluation of derivatives show that these compounds have been synthesized and tested for various biological activities. The focus on synthesizing derivatives with different substituents aims to identify compounds with optimal antitumor properties. These studies contribute to the ongoing research in medicinal chemistry to develop more effective and selective antitumor agents (Sugimoto et al., 1990).
Propiedades
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-20(2)16(14-6-4-5-7-15(14)18)12-19-17(22)13-8-10-21(11-9-13)25(3,23)24/h4-7,13,16H,8-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMJZKLNGJGCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1CCN(CC1)S(=O)(=O)C)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2428202.png)
![Methyl 2-[(2-chloroacetyl)amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2428204.png)


![Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2428209.png)
![N-(3-chlorophenyl)-2,3-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2428210.png)
![Ethyl 6-benzyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2428214.png)

![Ethyl 2-[(2-chloropyrimidin-4-yl)methylamino]-4-methylpyrimidine-5-carboxylate](/img/structure/B2428218.png)
![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2428219.png)
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2428220.png)
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2428221.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2428222.png)
